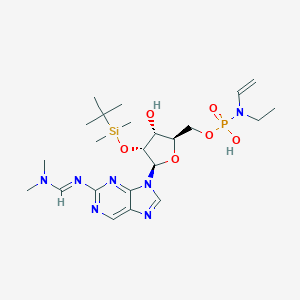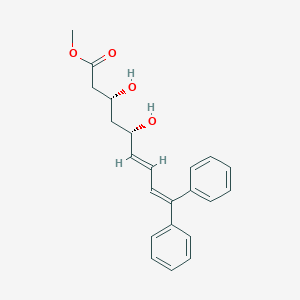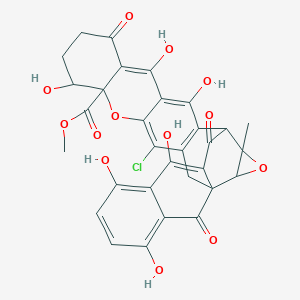
potassium dicyanocuprate(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
potassium dicyanocuprate(I) is an inorganic compound with the chemical formula KCu(CN)₂. It is a coordination complex consisting of potassium ions, copper ions in the +1 oxidation state, and cyanide ions. This compound is known for its unique structural properties and its applications in various fields, including electroplating and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
potassium dicyanocuprate(I) can be synthesized through the reaction of copper(I) cyanide with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CuCN+KCN→KCu(CN)2
Industrial Production Methods
In industrial settings, the production of potassium;copper(1+);dicyanide involves the reduction of copper(II) sulfate with sodium bisulfite at elevated temperatures, followed by the addition of potassium cyanide to precipitate the compound as a pale yellow powder. The process is carefully monitored to maintain the purity and quality of the final product.
化学反应分析
Types of Reactions
potassium dicyanocuprate(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced to elemental copper under specific conditions.
Substitution: The cyanide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia or phosphines.
Major Products Formed
Oxidation: Copper(II) cyanide complexes.
Reduction: Elemental copper.
Substitution: New coordination complexes with different ligands.
科学研究应用
potassium dicyanocuprate(I) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of nitriles.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Employed in electroplating processes to deposit copper coatings on various substrates.
作用机制
The mechanism of action of potassium;copper(1+);dicyanide involves the coordination of cyanide ions to the copper center, forming a stable complex. The cyanide ligands stabilize the copper(I) ion, preventing its oxidation to copper(II). This stability is crucial for its applications in catalysis and electroplating. The molecular targets and pathways involved include the interaction of the cyanide ligands with metal centers in various chemical reactions.
相似化合物的比较
Similar Compounds
Copper(I) cyanide (CuCN): Similar in structure but lacks the potassium ion.
Potassium cyanide (KCN): Contains potassium and cyanide ions but no copper.
Silver(I) cyanide (AgCN): Similar coordination complex with silver instead of copper.
Uniqueness
potassium dicyanocuprate(I) is unique due to the presence of both potassium and copper ions in a single complex. This combination imparts specific properties that are advantageous in catalysis and electroplating, making it distinct from other cyanide complexes.
属性
IUPAC Name |
potassium;copper(1+);dicyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPWEKOUUEEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[K+].[Cu+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CuKN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-73-0 |
Source


|
| Record name | Cuprate(1-), bis(cyano-κC)-, potassium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CUPROUS POTASSIUM CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J77YMP09YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B238443.png)
![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)
![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)
![4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B238471.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)

